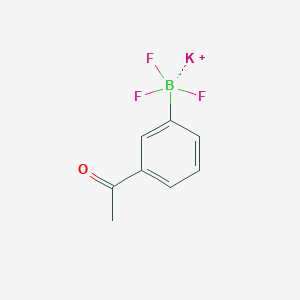
6-Ethanesulfonamidopyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Ethanesulfonamidopyridine-3-carboxylic acid (CAS Number: 1247722-43-5) is an organic compound with a molecular weight of 230.24 . It is also known by its IUPAC name, 6-[(ethylsulfonyl)amino]nicotinic acid . This compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties The InChI code for this compound is 1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) .
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
- A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, emphasizing the potential of utilizing CO2 for synthesizing valuable pyridine derivatives under mild conditions. This process avoided the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to chemical synthesis (Feng et al., 2010).
Lanthanide-Organic Frameworks
- Lanthanide-organic coordination polymeric networks were synthesized using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These frameworks showcased unique topologies and weak coupling interactions between lanthanide ions, illustrating their potential in material science for constructing novel architectures with specific magnetic properties (Liu et al., 2009).
Copper(I) Complexes for Dye-Sensitized Solar Cells
- The synthesis and characterization of copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents were described. These complexes are candidates for incorporation into copper-based dye-sensitized solar cells (DSCs), highlighting the role of pyridine derivatives in the development of renewable energy technologies (Constable et al., 2009).
Recognition of Carboxylic Acids
- A study on structurally simple, modular amino alcohols for the recognition of carboxylic acids was reported. This research contributes to the development of new chiral solvating agents, showcasing the application of pyridine derivatives in analytical chemistry to enhance the discrimination between the enantiomers of a series of carboxylic acids (Cuevas et al., 2005).
Extraction of Pyridine-3-carboxylic Acid
- The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents was explored, providing insights into the equilibrium studies crucial for the production process in food, pharmaceutical, and biochemical industries. This research highlights the importance of pyridine derivatives in industrial applications, offering a pathway to enhance the efficiency of production processes through reactive extraction (Kumar & Babu, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-(ethylsulfonylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHUKUEJCGUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)



![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)


![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)
